molecular formula C16H22N2O3 B2682270 3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenoxyethyl)urea CAS No. 2097860-77-8

3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenoxyethyl)urea

Cat. No.: B2682270
CAS No.: 2097860-77-8
M. Wt: 290.363
InChI Key: QPMQXXPGFVKJPB-UHFFFAOYSA-N
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Description

3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenoxyethyl)urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a hydroxycyclohexene ring with a phenoxyethyl urea moiety, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenoxyethyl)urea typically involves multiple steps:

  • Formation of the Hydroxycyclohexene Intermediate: : The initial step involves the preparation of the 1-hydroxycyclohex-2-en-1-yl intermediate. This can be achieved through the hydroxylation of cyclohexene using reagents such as osmium tetroxide (OsO4) followed by sodium periodate (NaIO4) to yield the desired hydroxycyclohexene compound.

  • Alkylation Reaction: : The hydroxycyclohexene intermediate is then subjected to an alkylation reaction with a suitable alkyl halide, such as benzyl chloride, in the presence of a base like potassium carbonate (K2CO3) to form the 1-(2-phenoxyethyl) derivative.

  • Urea Formation: : The final step involves the reaction of the alkylated intermediate with an isocyanate, such as phenyl isocyanate, under mild conditions to form the urea linkage, resulting in the target compound this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenoxyethyl)urea can undergo various chemical reactions, including:

  • Oxidation: : The hydroxy group in the cyclohexene ring can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : The compound can be reduced to form the corresponding cyclohexane derivative using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : The phenoxyethyl group can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, catalytic hydrogenation

    Substitution: Nucleophiles like NH3, RSH, under basic or acidic conditions

Major Products

    Oxidation: Formation of cyclohexenone or cyclohexanedione derivatives

    Reduction: Formation of cyclohexane derivatives

    Substitution: Formation of substituted urea derivatives

Scientific Research Applications

  • Chemistry: : Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

  • Biology: : Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets. It can be used to study enzyme mechanisms and protein-ligand interactions.

  • Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to modulate specific molecular pathways makes it a candidate for drug development.

  • Industry: : Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenoxyethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycyclohexene moiety can form hydrogen bonds with active site residues, while the phenoxyethyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenylethyl)urea: Similar structure but with a phenylethyl group instead of phenoxyethyl.

    3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-methoxyethyl)urea: Contains a methoxyethyl group, which may alter its chemical and biological properties.

    3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-chloroethyl)urea:

Uniqueness

3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenoxyethyl)urea is unique due to the combination of the hydroxycyclohexene and phenoxyethyl groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-(2-phenoxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-15(18-13-16(20)9-5-2-6-10-16)17-11-12-21-14-7-3-1-4-8-14/h1,3-5,7-9,20H,2,6,10-13H2,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMQXXPGFVKJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNC(=O)NCCOC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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